Benzene, (1,1,2-trimethyl-2-propenyl)-

Description

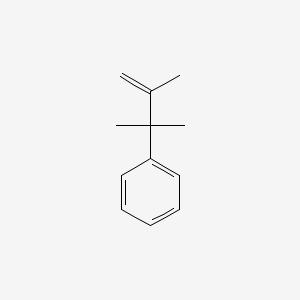

Benzene, (1,1,2-trimethyl-2-propenyl)- is an aromatic hydrocarbon featuring a benzene ring substituted with a branched alkenyl group. The substituent, 1,1,2-trimethyl-2-propenyl, consists of a propenyl chain (CH₂-CH-CH₂) with three methyl groups attached at the 1, 1, and 2 positions.

The presence of the propenyl group may influence reactivity in electrophilic aromatic substitution (EAS) due to its electron-donating or withdrawing nature. Additionally, steric hindrance from the trimethyl groups could reduce reactivity at the ortho and para positions of the benzene ring.

Properties

CAS No. |

22557-45-5 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2,3-dimethylbut-3-en-2-ylbenzene |

InChI |

InChI=1S/C12H16/c1-10(2)12(3,4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 |

InChI Key |

FSSLDSRZKJYPEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(C)(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,1,2-trimethyl-2-propenyl)- typically involves the alkylation of benzene with a suitable alkylating agent under acidic conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1,2-trimethyl-2-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Types of Reactions:

Oxidation: Benzene, (1,1,2-trimethyl-2-propenyl)- can undergo oxidation reactions, typically forming benzoic acid derivatives.

Reduction: Reduction reactions may convert the propenyl group to a saturated alkyl chain.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Saturated alkyl benzene derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, (1,1,2-trimethyl-2-propenyl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although detailed studies are limited.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, (1,1,2-trimethyl-2-propenyl)- involves its interaction with molecular targets through its aromatic ring and propenyl group. These interactions can influence various biochemical pathways, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzene, (1,1,2-trimethyl-2-propenyl)- with structurally related benzene derivatives, focusing on molecular properties, substituent effects, and applications:

Key Comparison Points

Substituent Effects on Reactivity :

- The 1,1,2-trimethyl-2-propenyl group in the target compound is bulkier than simpler alkyl or alkenyl substituents (e.g., methyl or ethyl). This steric bulk likely reduces reactivity in EAS compared to Benzene, 1,2-dimethoxy- , where methoxy groups strongly activate the ring .

- The propenyl group’s conjugation with the benzene ring may weakly donate electrons, similar to Benzene, (2-methyl-1-propenyl)- , which has documented retention indices in gas chromatography studies .

Physical Properties :

- Compounds with branched substituents (e.g., Benzene, (1,2,2-trimethylpropyl)- ) exhibit lower solubility in polar solvents due to increased hydrophobicity. The target compound likely shares this trend .

- Molecular weight differences influence boiling points. For example, Benzene, (1,3-dimethyl-2-methylenebutyl)- (174.29 g/mol) has a higher predicted boiling point than Benzene, (2-methyl-1-propenyl)- (132.20 g/mol) .

Applications and Synthesis :

- Benzamide derivatives (e.g., CAS 208343-76-4) are explored for pharmaceutical uses due to their polar amide groups, whereas alkyl-substituted benzenes like the target compound are more common in industrial solvents or polymer synthesis .

- Steric hindrance in the target compound may necessitate specialized catalysts for functionalization, as seen in the synthesis of Benzene, (1,3-dimethyl-2-methylenebutyl)- .

Research Findings and Data Gaps

- Retention Indices : For Benzene, (2-methyl-1-propenyl)- , retention indices range from 1125–1150 in gas chromatography, suggesting moderate polarity. The target compound’s larger substituent may increase retention time .

- Toxicity Data: No carcinogenicity data were found for the target compound, unlike benzene itself, which is a known carcinogen linked to leukemia .

- Synthetic Challenges : Branched substituents complicate synthesis; methods for Benzene, (1,3-dimethyl-2-methylenebutyl)- emphasize steric control, which may apply to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.